Methyl 4-amino-3-chlorobenzoate
Overview
Description
Methyl 4-amino-3-chlorobenzoate is a chemical compound that has been studied for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which is further modified by a methoxy carbonyl group.
Synthesis Analysis
The synthesis of methyl 4-amino-3-chlorobenzoate can be achieved through different synthetic routes. One approach involves the chlorination of 4-aminobenzoic acid or its methyl ester, as described in the study of chlorination reactions . Another method includes the reaction of methyl 2-amino-4-chlorobenzoate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine . Additionally, the compound can be synthesized from 3-amino-4-chlorobenzoic acid by treatment with trimethoxymethane .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 3-chlorobenzoate, has been studied using gas phase electron diffraction combined with ab initio calculations . These studies provide insights into the conformational preferences and structural parameters of chlorobenzoate esters, which are relevant for understanding the behavior of methyl 4-amino-3-chlorobenzoate.
Chemical Reactions Analysis
Methyl 4-amino-3-chlorobenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it can participate in the synthesis of allosteric enhancers for the A1 adenosine receptor by being incorporated into thiophene derivatives . It can also react with metal ions to form complexes with potential antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-amino-3-chlorobenzoate are influenced by its molecular structure. The presence of the amino and chloro groups can affect its solubility, acidity, and reactivity. The compound's crystal structure, as seen in related compounds, often features hydrogen bonding and π-π stacking interactions, which can impact its solid-state properties . The chlorination process of the amino benzoic acid and its ester also reveals the formation of various chlorinated compounds with distinct melting points and structural isomerism .
Scientific Research Applications
Antibacterial Activities
Methyl 4-amino-3-chlorobenzoate and its derivatives have shown potential in antibacterial applications. For instance, Osarodion (2020) synthesized a ligand from methyl 2-amino-4-chlorobenzoate, which, when reacted with various metals, formed complexes that exhibited considerable antibacterial activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Osarodion, 2020).
Optoelectronics
In the field of optoelectronics, derivatives of Methyl 4-amino-3-chlorobenzoate have been used to synthesize nonlinear optical materials. Babu et al. (2017) synthesized 2-Amino 4-methylpyridinium 3-chlorobenzoate, which demonstrated properties suitable for optoelectronics device applications. This material was characterized for its optical transmittance window, thermal stability, and second harmonic generation characteristics (Babu et al., 2017).
Anti-inflammatory Activity
The anti-inflammatory activity of Methyl 4-amino-3-chlorobenzoate derivatives has also been studied. Osarodion (2020) synthesized compounds from methyl 2-amino-4-chlorobenzoate that showed high anti-inflammatory activity in tests, outperforming a standard anti-inflammatory drug, Indomethacin (Osarodion, 2020).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of Methyl 4-amino-3-chlorobenzoate is crucial for its applications in various industries. Li et al. (2017) conducted a study to determine the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, which is vital for optimizing purification processes (Li et al., 2017).
Hydrogen Bonded Supramolecular Association
The study of hydrogen-bonded supramolecular associations in organic acid-base salts including Methyl 4-amino-3-chlorobenzoate derivatives is another area of interest. Khalib et al. (2014) investigated the crystal structures of such compounds, which are essential in understanding their chemical behavior and potential applications (Khalib et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJBYKFGNVWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363936 | |
Record name | Methyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-chlorobenzoate | |
CAS RN |
84228-44-4 | |
Record name | Methyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Amino-3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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